Sarsasapogenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Sarsasapogenin: Phytochemistry & Pharmacological Profile

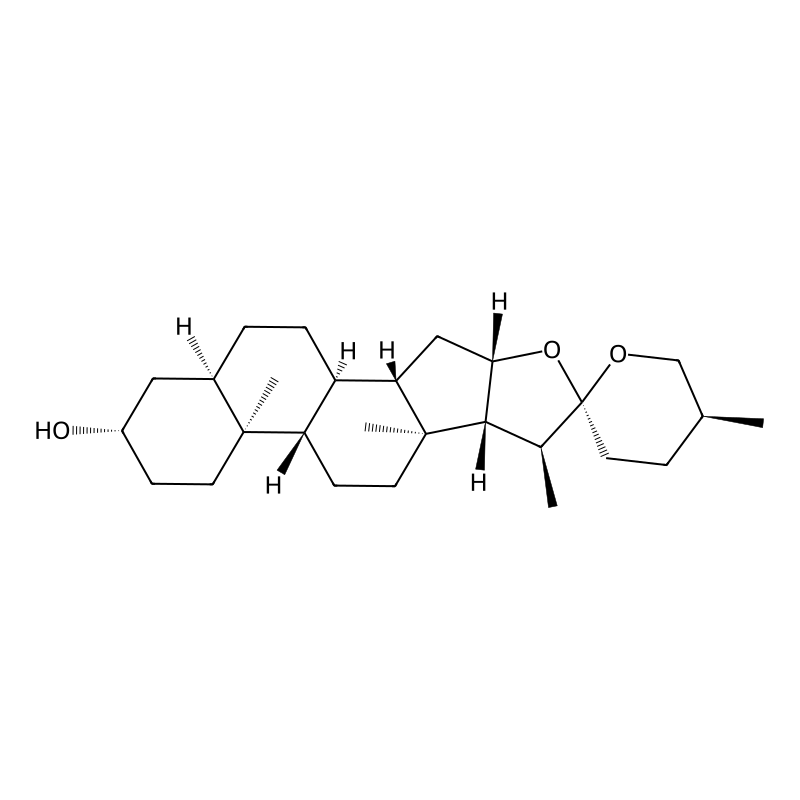

Sarsasapogenin is a natural steroidal sapogenin with a spirostane structure and a 5β configuration between its A and B rings [1]. The table below summarizes its core chemical and pharmacological characteristics.

| Property/Category | Description |

|---|---|

| Systematic Name | (5β,20β,22β,25S)-Spirostan-3β-ol [1] |

| Molecular Formula | C27H44O3 [1] |

| Molecular Weight | 416.64 g/mol [1] |

| Key Structural Features | Four-ring steroid nucleus (A-D) with a fifth spiroketal ring (F); 5β configuration (A/B ring junction) [1]. |

| Main Natural Source | Primarily the rhizomes of Anemarrhena asphodeloides Bunge (Zhimu); also found in other plants like Asparagus, Smilax, and Trillium species [1]. |

| Reported Pharmacological Activities | Anti-inflammatory, anticancer, antidiabetic, anti-osteoclastogenic, neuroprotective, and potential treatment for precocious puberty [1]. |

Biosynthetic Framework and Research Techniques

This compound is classified as a C27 sterol, placing its biosynthesis within the broader pathway of plant sterols and steroidal saponins [2]. The following diagram outlines the established early-stage pathway and key research methods for its investigation.

Current understanding of this compound biosynthesis begins with the universal sterol pathway, but the specific tailoring steps from cholesterol remain unknown and are an active area of research. [3] [1] [2]

- Key Biosynthetic Enzymes: The pathway involves Cycloartenol Synthase (CAS), which catalyzes the first dedicated step in plant sterol formation [3]. Sterol Side Chain Reductase 2 (SSR2) is crucial for directing the pathway toward C27 sterols like cholesterol [3] [2]. The final steps are believed to be carried out by Cytochrome P450s (CYPs) and other tailoring enzymes, though the specific ones for this compound are not yet confirmed [2].

Experimental Workflow for Pathway Investigation

For researchers aiming to elucidate the complete biosynthetic pathway, the following integrated experimental approach is recommended based on current methodologies [2].

| Experimental Stage | Objective | Key Techniques & Considerations |

|---|---|---|

| 1. Gene Discovery | Identify candidate genes encoding biosynthetic enzymes. | Genomics/Transcriptomics: Sequence the genome and/or transcriptome of a this compound-producing plant (e.g., A. asphodeloides). Focus on identifying OSCs (like CAS), SSRs, SMTs, and, most critically, CYPs expressed in relevant tissues [2]. |

| 2. Enzyme Characterization | Validate the function of candidate enzymes in vitro. | Heterologous Expression: Express candidate genes in systems like E. coli or yeast. In vitro Assays: Incubate the purified enzyme with a suspected substrate (e.g., cholesterol) and co-factors (NADPH for CYPs). Analyze products using LC-MS/MS and NMR to confirm structural identity [3] [2]. |

| 3. Pathway Verification | Confirm the sequence of the pathway in planta. | Isotope Tracing: Feed plants or tissue cultures with 13C-labeled precursors (e.g., acetate or cholesterol) and track the incorporation of the label into this compound and proposed intermediates using MS. Gene Silencing: Use RNAi or CRISPR to knock down candidate genes and observe the reduction in this compound and accumulation of potential pathway intermediates [3] [2]. |

Research Outlook and Challenges

While this compound shows significant pharmacological promise, its development into a drug faces hurdles. The incomplete understanding of its biosynthesis is a major bottleneck for the sustainable production of this compound and its analogs [1] [2]. Future research should prioritize:

- Elucidating the Late Hydroxylation and Cyclization Steps: Identifying the specific CYPs that modify the cholesterol backbone to form the spiroketal E and F rings is the most critical next step [2].

- Identifying the Glycosyltransferases: this compound often accumulates as saponin glycosides in plants; understanding glycosylation is key to manipulating the production of desired metabolites [1] [2].

- Synthetic Biology: Once the pathway genes are identified, engineering microbial hosts (yeast) for fermentative production could overcome the limitations of plant extraction [2].

References

phytochemistry of sarsasapogenin steroidal sapogenin

Chemistry and Structural Characteristics

Sarsasapogenin is a spirostane-type steroidal sapogenin characterized by a six-ring (A–F) structure and a 5β configuration between rings A and B [1] [2].

- Molecular Formula: C₂₇H₄₄O₃ [1] [2]

- Molecular Weight: 416.64 g/mol (based on [M+H]+ ion at m/z 417.34) [1] [2]

The table below summarizes key spectral data for this compound from Nuclear Magnetic Resonance (NMR) spectroscopy [1] [2].

| Carbon Number | δ¹³C (ppm) | δ¹H (ppm) and Multiplicity |

|---|---|---|

| 3 | 67.2 | 4.10 (br. s) |

| 16 | 81.2 | 4.40 (td, J = 7.9, 7.3, 6.2 Hz) |

| 18 | 16.2 | 0.75 (s) |

| 19 | 24.1 | 0.97 (s) |

| 21 | 14.5 | 0.98 (d, J = 6.2 Hz) |

| 26 | 65.3 | 3.94 (dd, J = 11.0, 2.8 Hz), 3.29 (d, J = 10.9 Hz) |

| 27 | 16.6 | 1.07 (d, J = 7.4 Hz) |

Infrared (IR) Spectroscopy shows characteristic absorption bands for the -OH group (3407 cm⁻¹), -C-H bonds (2931, 1449, 1378 cm⁻¹), and C-O groups (1069 cm⁻¹) [1] [2].

Natural Sources and Isolation

This compound is found in several plant families. The primary commercial source is the rhizome of Anemarrhena asphodeloides Bunge (Asparagaceae) [1].

| Plant Family | Genus | Example Species |

|---|---|---|

| Asparagaceae | Anemarrhena | Anemarrhena asphodeloides |

| Asparagus | Asparagus racemosus | |

| Yucca | Yucca schidigera | |

| Smilacaceae | Smilax | Smilax china |

| Nartheciaceae | Narthecium | Narthecium ossifragum |

| Ranunculaceae | Helleborus | Helleborus niger |

A standard isolation protocol from Anemarrhena asphodeloides rhizomes is as follows [1] [2]:

Pharmacological Activities and Mechanisms

Research indicates this compound has multiple pharmacological properties:

- Antidiabetic and Kidney Protective Effects: Attenuates diabetic nephropathy by inhibiting the AGE-RAGE interaction and the NLRP3 inflammasome, reducing albuminuria and kidney fibrosis [3]. It also restores podocyte autophagy by targeting the GSK3β signaling pathway [3].

- Neuroprotective and Anti-Alzheimer's Potential: Shows Aβ-aggregation inhibitory activity. Derivatives, particularly this compound-triazolyl hybrids, have demonstrated enhanced potency in inhibiting Aβ-aggregation, a key process in Alzheimer's disease [3].

- Anticancer Activity: Investigated for antitumor properties, though specific mechanistic pathways for this compound require further elucidation [1] [2].

- Anti-inflammatory and Anti-osteoporotic Effects: Reported to have anti-inflammatory activity and can promote the proliferation and mineralization of osteoblasts while inhibiting the generation of osteoclasts [1] [3].

- Antidepressant Activity: Acts as an antidepressant by increasing noradrenaline and serotonin levels in the hypothalamus and hippocampus [3].

Drug Development Considerations

While promising, translating this compound into a therapeutic drug faces challenges [1] [2]:

- Pharmacokinetics and Bioavailability: Like many saponins, it may suffer from low bioavailability, a common bottleneck for natural products [4].

- Structural Modification: Creating derivatives (e.g., with triazole or carbamate groups) is a key strategy to enhance potency and improve drug-like properties [3].

- Comprehensive Studies: More extensive preclinical studies, clinical trials, drug delivery optimization, and evaluation of synergistic effects with other drugs are necessary [1] [2].

References

Pharmacological Activities Linked to the 5β Configuration

The 5β configuration is directly linked to several of sarsasapogenin's most promising biological activities. The following table details these activities and their proposed mechanisms of action.

| Pharmacological Activity | Key Findings & Proposed Mechanisms | Experimental Models | Citations |

|---|---|---|---|

| Neuroprotection & Alzheimer's Disease | Halts decline of muscarinic acetylcholine receptors (mAChRs) in brain; improves memory. | Animal models of Alzheimer's disease | [1] [2] |

| Antidiabetic Effects | Lowers blood sugar and reverses diabetic weight gain. | Mice with a mutant diabetes gene (db/db) | [1] [2] |

| Otoprotection | Alleviates cisplatin-induced oxidative stress, inhibits apoptosis and ferroptosis. | HEI-OC1 cells, mouse cochlear explants, C57BL/6J mice | [3] [4] |

| Anti-inflammatory & Antioxidant | Reduces proinflammatory mediators (NO, PGE2) and oxidative stress. | Macrophages, rat model of ulcerative colitis | [5] [3] [4] |

| Melanogenesis Induction | Increases melanin synthesis by stimulating tyrosinase and MITF protein expression. | Murine melanocyte melan-a cells | [6] |

The mechanism by which this compound protects against cisplatin-induced hearing loss illustrates how its antioxidant properties, potentially influenced by its structure, lead to a specific therapeutic outcome:

Mechanism of this compound protection against cisplatin-induced ototoxicity.

Technical Data & Experimental Protocols

For researchers, the specific stereochemistry of this compound is confirmed through analytical techniques, and its investigation often relies on established in vitro and in vivo models.

Analytical Chemistry & Identification

The 5β configuration and other stereocenters of this compound can be characterized using the following data [5]:

| Technique | Key Identifiers for this compound |

|---|---|

| Mass Spectrometry (ESI-MS) | Molecular ion [M+H]+ at m/z 417.34 (C27H44O3) |

| Infrared (IR) Spectroscopy | Peaks at ~3407 cm⁻¹ (O-H), ~2931 cm⁻¹ (C-H), ~1069 cm⁻¹ (C-O) |

| Proton NMR (¹H-NMR) | H-3 proton: δ 4.10 (broad singlet) H-26 methylene protons: δ 3.94 (dd) and 3.29 (d) H-16 proton: δ 4.40 (td) | | Carbon-13 NMR (¹³C-NMR) | C-3: δ 67.2; C-16: δ 81.2; C-22: δ 109.9; C-26: δ 65.3 |

Key Experimental Models and Protocols

1. In Vitro Cell Viability and Apoptosis Assay (Otoprotection Study) [3] [4]

- Cell Line: House Ear Institute-Organ of Corti 1 (HEI-OC1) cells.

- Culture Conditions: High-glucose DMEM, 10% FBS, 33°C, 10% CO₂.

- Treatment: Cells are pre-treated with this compound (e.g., 1-10 µM) before co-incubation with cisplatin.

- Viability Assay: Cell Counting Kit-8 (CCK-8) used to measure cell viability.

- Apoptosis Assay: Flow cytometry to quantify apoptotic cells.

- Mechanistic Analysis: Western blot for apoptosis markers (e.g., cleaved caspase-3) and ferroptosis markers (e.g., GPX4).

2. In Vivo Auditory Function Assessment (Otoprotection Study) [3] [4]

- Animals: Male C57BL/6J mice.

- Treatment Groups: Control, Cisplatin-only, Cisplatin + this compound.

- Auditory Testing: Auditory Brainstem Response (ABR) measurements are performed before and after treatment to determine hearing threshold shifts.

- Tissue Analysis: Cochleae are harvested, and hair cell survival is quantified by immunostaining for myosin-VIIa.

3. Isolation and Hydrolysis from Plant Material [5] [7] The following workflow outlines a standard protocol for isolating this compound from its plant source, Anemarrhena asphodeloides:

General workflow for isolating this compound from plant material.

Future Research and Development

Despite its promise, several challenges must be addressed to translate this compound into a clinical drug [5] [8]:

- Comprehensive Preclinical Studies: More detailed investigation into its in vivo metabolism, pharmacokinetics, and potential adverse effects is needed.

- Clinical Trials: No clinical trial data is currently available; human safety and efficacy remain unknown.

- Drug Delivery & Formulation: Developing suitable delivery systems to improve its bioavailability and targeting is crucial.

- Synthetic Derivatives: Exploring structural modifications could enhance its potency, selectivity, and drug-like properties.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. : chemical formula, properties, occurrence in nature this compound [antropocene.it]

- 3. This compound protects hair cells from cisplatin-induced ... [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound protects hair cells from cisplatin-induced... [frontiersin.org]

- 5. Chemistry, Biosynthesis and Pharmacology of this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound Increases Melanin Synthesis via Induction ... [pmc.ncbi.nlm.nih.gov]

- 7. Acid hydrolysis of saponins extracted in tincture | PLOS One [journals.plos.org]

- 8. A Potential Natural Steroid Molecule for New Drug Design ... [mdpi.com]

Sarsasapogenin NMR Spectroscopy Data

The tables below summarize the key proton (¹H) and carbon (¹³C) NMR assignments for Sarsasapogenin, as reported in a 2022 review article [1] [2]. The data is typically obtained in CDCl₃ (deuterated chloroform) solution.

Table 1: ¹H NMR Data (400 MHz) [1] [2]

| Proton | δ (ppm) | Multiplicity (J in Hz) |

|---|---|---|

| H-3 | 4.10 | broad singlet |

| H-16 | 4.40 | triplet of doublets (td, J = 7.9, 7.3, 6.2) |

| H-26a | 3.94 | doublet of doublets (dd, J = 11.0, 2.8) |

| H-26b | 3.29 | doublet (d, J = 10.9) |

| H-18 (CH₃) | 0.75 | singlet |

| H-19 (CH₃) | 0.97 | singlet |

| H-21 (CH₃) | 0.98 | doublet (d, J = 6.2) |

| H-27 (CH₃) | 1.07 | doublet (d, J = 7.4) |

| Carbon | δ (ppm) | Carbon | δ (ppm) |

|---|---|---|---|

| C-3 | 67.2 | C-18 | 16.2 |

| C-16 | 81.2 | C-19 | 24.1 |

| C-22 | 109.9 | C-21 | 14.5 |

| C-26 | 65.3 | C-27 | 16.6 |

Experimental Context and Workflow

The NMR data for this compound is characterized using a standard experimental workflow. The following diagram outlines the key steps from compound isolation to structure confirmation.

Overview of the process from plant extraction to NMR-based structure confirmation.

- Sample Origin and Preparation: this compound is a steroidal sapogenin primarily isolated from the rhizomes of Anemarrhena asphodeloides Bunge [1] [2]. A common isolation method involves ethanol extraction of dried plant powder, followed by acid hydrolysis of the saponin fractions and final purification using recrystallization from absolute ethanol to obtain white acicular crystals [1] [2].

- Spectroscopic Techniques: The structure elucidation of this compound relies on a combination of 1D and 2D NMR experiments [1]. The assignments are confirmed through DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH₃, CH₂, CH, and quaternary carbon groups. 2D experiments like HMQC (Heteronuclear Multiple Quantum Coherence, for direct ¹H-¹³C correlations) and HMBC (Heteronuclear Multiple Bond Correlation, for long-range ¹H-¹³C connections) are crucial for unambiguous signal assignment [1].

- Mass Spectrometry Correlation: The NMR data is corroborated by mass spectrometry. This compound shows a molecular ion peak at m/z 417.34 [M + H]⁺ in ESI-MS, corresponding to its molecular formula C₂₇H₄₄O₃ [1].

Additional Spectral Resources

For researchers seeking raw spectral data or visual references, the Natural Product Magnetic Resonance Database (NP-MRD) provides simulated ¹H and ¹³C NMR spectra for this compound across a range of frequencies (from 100 MHz to 1000 MHz) [3]. This can be invaluable for spectrum prediction and comparison.

Research Applications & Pharmacological Context

This compound is a molecule of significant pharmacological interest. Its NMR characterization is a fundamental step in research aimed at developing new therapies.

- Key Pharmacological Activities: Recent studies highlight its anti-inflammatory, anticancer, antidiabetic, anti-osteoclastogenic, and neuroprotective activities [1] [4]. It is also investigated for its potential in treating atherosclerosis [4].

- Mechanism of Action: The compound exerts its effects through multiple cellular pathways. The diagram below illustrates two key mechanisms identified in recent studies.

This compound inhibits inflammatory and atherosclerosis pathways by targeting key signaling molecules.

References

HPTLC Application Notes for Sarsasapogenin Quantification

Introduction Sarsasapogenin is a natural steroidal sapogenin found in various plant species, including those from the Asparagus and Anemarrhena genera. Its quantification is crucial for the quality control of herbal medicines and for supporting further pharmacological studies. HPTLC is a robust, cost-effective, and high-throughput technique ideal for this application [1] [2]. The following protocol and data are adapted from a recent 2024 study that conducted a comparative analysis of ten Asparagus species [3] [4].

Materials and Methods

Sample Preparation

- Plant Material: Roots or cladodes of Asparagus species should be dried and ground into a fine powder.

- Extraction: The steroidal saponins are extracted from the plant material using 70% aqueous ethanol.

- Acid Hydrolysis: To convert the saponins into the aglycone this compound, the extract is hydrolyzed. A typical protocol involves refluxing with 36 mL of 2M hydrochloric acid for 3 hours. The hydrolysis product is then extracted with an organic solvent like chloroform for analysis [1].

- Standard Solution: Prepare a standard solution of pure this compound in a suitable solvent like methanol for calibration.

Instrumentation and Chromatographic Conditions

The following table summarizes the key parameters for a validated HPTLC method.

Table 1: Validated HPTLC Method Parameters for this compound

| Parameter | Specification |

|---|---|

| Stationary Phase | HPTLC plates pre-coated with Silica gel 60 F₂₅₄ [2] |

| Sample Application | 5-10 µL of standard/sample, applied as a band with a Linomat automatic applicator (e.g., 6 mm band width) [2] |

| Mobile Phase | Optimized via Central Composite Design; specific ratio depends on the full method development [5] |

| Development Chamber | Twin-trough glass chamber, pre-saturated with mobile phase for 20 minutes [2] |

| Development Distance | 8 cm [2] |

| Detection & Quantification | Densitometric scanning in reflectance-absorbance mode at 230 nm [2] |

| R_f Value | ~0.60 (for this compound, when analyzed alongside diosgenin which has an R_f of ~0.49) [1] |

Experimental Results and Quantitative Data

A 2024 study applied a validated HPTLC method to quantify this compound in various Asparagus species. The quantitative findings are summarized below.

Table 2: this compound Content in Asparagus Species (mg/g Dry Weight) [3] [4]

| Species | Plant Part | This compound Content (mg/g ± SD) |

|---|---|---|

| A. racemosus | Cladodes | 11.20 ± 0.025 |

| A. officinalis | Roots | 5.95 ± 0.024 |

| A. adscendens | Roots | 4.68 ± 0.015 (Shatavarin IV) |

| A. densiflorus | Cladodes | 6.72 ± 0.02 (Shatavarin IV) |

| A. falcatus | - | Highest for β-sitosterol & lupeol |

Key Findings:

- The cladodes (flattened stems) of A. racemosus contained the highest concentration of this compound among the ten species studied [3].

- The roots of A. officinalis (garden asparagus) also showed a significant amount of this compound [3] [4].

- The study concluded that species like A. adscendens and A. densiflorus are also rich sources of valuable secondary metabolites, comparable to the commercially important A. officinalis [3].

Method Validation

The HPTLC method should be validated as per ICH guidelines. Key parameters include [2]:

- Linearity: A linear calibration curve should be established over a defined concentration range (e.g., 200-1200 ng/band for other compounds) with a correlation coefficient (r) of >0.995.

- Precision: Determined by repeatability (intra-day) and intermediate precision (inter-day), expressed as % Relative Standard Deviation (%RSD). A value below 2% is generally acceptable.

- Accuracy: Assessed via recovery studies, typically yielding recoveries between 98-102%.

- Robustness: The method's resilience is tested by making small, deliberate changes to parameters like mobile phase composition (±0.1 mL), development distance, and chamber saturation time.

- LOD and LOQ: The Limit of Detection and Limit of Quantification are calculated based on the standard calibration curve.

HPTLC Workflow for this compound

The following diagram illustrates the complete experimental workflow from sample preparation to quantification.

Discussion and Protocol Notes

- Method Optimization: The use of experimental design (e.g., Central Composite Design) is highly recommended for efficiently optimizing critical method parameters like the mobile phase ratio and the time from spotting to chromatography, which enhances reproducibility [5].

- Specificity: The Rf value of this compound (~0.6) is distinct from that of diosgenin (~0.49), allowing for their simultaneous analysis in a single run if needed [1].

- Analytical Flexibility: HPTLC allows for the parallel processing of multiple samples on the same plate, significantly reducing analysis time and solvent consumption compared to other chromatographic methods, making it excellent for screening [2].

References

- 1. Simultaneous analysis of diosgenin and this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 2. A High-Performance Thin Layer Chromatography (HPTLC ... [pmc.ncbi.nlm.nih.gov]

- 3. Comparative HPTLC analysis of shatavarin IV ... [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative HPTLC analysis of shatavarin IV ... [sciencedirect.com]

- 5. Optimization of HPTLC method parameters using a central ... [bio-protocol.org]

Comprehensive Application Notes: Isolation and Purification of Sarsasapogenin from Natural Sources

Introduction to Sarsasapogenin and Its Pharmaceutical Significance

This compound is a natural steroidal sapogenin molecule primarily obtained from the rhizomes of Anemarrhena asphodeloides Bunge (Zhimu), a plant used traditionally in Chinese medicine for treating febrile diseases, cough, polydipsia, and constipation [1] [2]. This compound represents a promising scaffold for drug development due to its diverse pharmacological activities, including anti-inflammatory, anticancer, antidiabetic, anti-osteoclastogenic, and neuroprotective properties [1] [2] [3]. This compound belongs to the spirostane saponin class characterized by a six-ring structure (A–F) with a 5β configuration between rings A and B, which distinguishes it from other steroidal compounds with trans-linkages [1] [2]. The unique cis-linkage in its structure and the (S)-configuration at C-25 are biologically significant, as specific enzymes in several plants glycosylate this compound, and these structural features contribute to its pharmacological specificity [3].

The growing interest in this compound in pharmaceutical research necessitates reliable and efficient protocols for its extraction, isolation, and purification from plant materials. These protocols must be scalable, reproducible, and capable of producing high-purity compound for both research and potential clinical applications. This application note provides detailed methodologies for the isolation and purification of this compound, incorporating quantitative data comparisons and analytical verification techniques to ensure researchers can obtain high-quality material for their investigations. The methods described here have been optimized from published scientific literature and patents to maximize yield and purity while maintaining practical feasibility for research laboratories [1] [2] [4].

Extraction Protocols from Plant Materials

Primary Extraction from Anemarrhena asphodeloides

The initial extraction process is critical for obtaining this compound in sufficient quantities while minimizing the co-extraction of impurities. The following protocol has been demonstrated as effective for the extraction of this compound from the dried rhizomes of Anemarrhena asphodeloides [1] [2]:

Plant Material Preparation: Begin with 1 kg of dried powdered rhizomes of Anemarrhena asphodeloides. The material should be finely ground to increase surface area and improve extraction efficiency.

Solvent Extraction: Extract the powdered material with 20 L of 95% aqueous ethanol for 4 hours at 70°C using a reflux apparatus to prevent solvent evaporation. Ethanol is preferred due to its ability to extract steroidal saponins effectively while minimizing the extraction of highly polar compounds.

Concentration: After extraction, filter the ethanolic solution while hot to remove plant debris, then concentrate the filtrate using a rotary evaporator at controlled temperature (40-50°C) and reduced pressure to obtain a crude extract. The volume should be reduced to approximately 1-2 L before proceeding to the next step.

Fractionation: Pack the concentrated extract onto a macroporous resin column and elute with step gradients of ethanol-water solutions (10%, 30%, 50%, and 90% ethanol). Collect the 90% ethanol fraction which contains the this compound precursors, and concentrate this fraction using a rotary evaporator [1] [2].

This initial extraction process typically yields a crude saponin mixture containing this compound glycosides, which require further hydrolysis and purification steps to obtain the aglycone this compound.

Alternative Extraction Methods

For laboratories working with different source materials or requiring alternative approaches, several other methods have been documented:

Smilax Species Extraction: this compound can also be extracted from various Smilax species (sarsaparilla) using similar ethanol extraction methods. One reported protocol from Smilax root processes 225 kg of dried root with 95% ethanol, followed by fat removal from the resulting gum, yielding approximately 450 grams of pure this compound after hydrolysis and purification [3].

Asparagus racemosus Extraction: Another source of this compound is Asparagus racemosus, from which it can be extracted using methanol or ethanol followed by various purification steps including solvent partitioning and column chromatography [5].

Table 1: Comparison of Extraction Conditions from Different Plant Sources

| Plant Source | Solvent System | Temperature | Duration | Key Advantages |

|---|---|---|---|---|

| Anemarrhena asphodeloides | 95% aqueous ethanol | 70°C | 4 hours | High yield, well-established method |

| Smilax species | 95% ethanol | Reflux temperature | 4-6 hours | Scalable for large batches |

| Asparagus racemosus | Methanol or ethanol | Room temperature to 60°C | 24-48 hours | Suitable for lab-scale extraction |

Hydrolysis Methods for Sapogenin Release

Acid-Mediated Hydrolysis of Saponins

The extraction process yields this compound in the form of saponin glycosides, which must undergo hydrolysis to release the free sapogenin. The following protocol details the acid hydrolysis process optimized for this compound production [1] [2]:

Acidification: Mix the concentrated 90% ethanol fraction with an equal volume of 10% hydrochloric acid (HCl). The acid concentration and volume are critical for complete hydrolysis without degrading the sapogenin structure.

Hydrolysis Conditions: Incubate the acidified solution for 2 hours at 50°C with occasional stirring. This mild heating facilitates the cleavage of glycosidic bonds without causing extensive decomposition of the aglycone.

Precipitation: After hydrolysis, allow the solution to cool to room temperature. This compound will begin to precipitate from the solution as the reaction mixture cools.

Initial Purification: Collect the precipitate by filtration or centrifugation. For further purification, dissolve the crude material in absolute ethanol and add activated carbon for decolorization. Stir this mixture for 30 minutes to adsorb colored impurities [1] [2] [4].

Alternative Hydrolysis Approaches

For specific applications or when working with different plant matrices, alternative hydrolysis methods may be employed:

Strong Acid Hydrolysis: Some protocols utilize 1 M HCl at higher temperatures (99°C) for extended periods (24 hours) to ensure complete hydrolysis of resistant saponin structures [6]. This method is particularly useful for saponins with multiple sugar residues or stable glycosidic bonds.

Sulfuric Acid Hydrolysis: In some cases, sulfuric acid may be used instead of hydrochloric acid for the hydrolysis process. The typical concentration ranges from 1-2 M, with similar temperature and duration parameters as HCl-mediated hydrolysis [7].

Table 2: Hydrolysis Conditions for this compound Release

| Acid Type | Concentration | Temperature | Duration | Efficiency | Considerations |

|---|---|---|---|---|---|

| Hydrochloric acid | 10% in final solution | 50°C | 2 hours | High | Standard method, minimal degradation |

| Hydrochloric acid | 1 M | 99°C | 24 hours | Very high | For resistant saponins, may cause some degradation |

| Sulfuric acid | 1-2 M | 50-70°C | 2-4 hours | High | Alternative to HCl, requires careful pH adjustment |

Purification Techniques and Crystallization

Chromatographic Purification

Following hydrolysis and initial precipitation, further purification is necessary to obtain this compound of high purity suitable for pharmaceutical applications:

Decolorization: Dissolve the crude this compound obtained after hydrolysis in absolute ethanol and add activated carbon (approximately 1-2% w/v). Stir the mixture for 30 minutes at room temperature, then filter to remove the carbon and adsorbed impurities [1] [2].

Crystallization: Concentrate the decolorized ethanolic solution and allow it to stand at room temperature for crystallization. White acicular crystals of this compound will form upon standing. For further purification, repeat the recrystallization from absolute ethanol or acetone [1] [2] [4].

Column Chromatography: For highest purity requirements, additional column chromatography on silica gel using gradient elution with chloroform-methanol mixtures or on C18 reverse-phase material can be employed [5] [7].

Final Processing and Quality Assessment

The final stages of purification ensure the material meets research-grade standards:

Filtration and Drying: Collect the crystals by suction filtration and wash with a small amount of cold ethanol or acetone. Dry the crystals under reduced pressure to remove residual solvent [4].

Yield Calculation: The typical yield of pure this compound from Anemarrhena asphodeloides is approximately 0.46% (4.6 g from 1 kg of starting material) [1] [2].

Purity Assessment: Assess the purity of the final product by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The pure compound should show a single spot on TLC and a single peak in HPLC analysis [7].

Analytical Methods for Quantification and Characterization

UHPLC-ELSD Analysis

Ultra-high-performance liquid chromatography with evaporative light scattering detection (UHPLC-ELSD) has emerged as a powerful technique for the quantification of sapogenins, including this compound [7]:

Chromatographic Conditions: Use a C18 reverse-phase column (2.1 × 100 mm, 1.8 μm particle size) maintained at 40°C. The mobile phase typically consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution from 5% to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

ELSD Parameters: Set the evaporator temperature to 40°C and the nebulizer temperature to 50°C with a gas flow rate of 1.5 L/min.

Quantification: Prepare standard solutions of this compound in methanol at concentrations ranging from 10 to 500 μg/mL for calibration curve construction. The limit of detection for this compound with this method is typically in the nanogram range [7].

LC-MS/MS Characterization

For structural confirmation and higher sensitivity analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides definitive characterization:

MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for specific detection. The characteristic transition for this compound is m/z 417.3 → 255.2 [7].

Structural Confirmation: Key spectroscopic characteristics of this compound include:

Table 3: Analytical Techniques for this compound Characterization

| Technique | Application | Key Parameters | Sensitivity | Advantages |

|---|---|---|---|---|

| UHPLC-ELSD | Quantification | C18 column, acetonitrile-water gradient | ~10 ng | Universal detection, no chromophore needed |

| LC-MS/MS | Identification and quantification | ESI+, MRM m/z 417.3→255.2 | ~1 ng | High specificity and sensitivity |

| NMR spectroscopy | Structural elucidation | ¹H and ¹³C in CDCl₃ | ~1 mg | Complete structural information |

| TLC | Rapid screening | Silica gel, chloroform-methanol mixtures | ~100 ng | Quick and inexpensive |

Experimental Workflow and Process Optimization

The following diagram illustrates the complete workflow for this compound isolation and purification, integrating all critical steps from raw material to pure compound:

Diagram 1: Complete workflow for this compound isolation and purification

Discussion and Concluding Remarks

The isolation and purification protocols described herein provide researchers with comprehensive methodologies for obtaining high-purity this compound from natural sources. The extraction efficiency and final yield are influenced by several factors, including plant material quality, extraction duration and temperature, hydrolysis conditions, and purification techniques. Through method optimization and rigorous quality control using advanced analytical techniques, researchers can ensure consistent production of this compound for pharmacological evaluation.

Current research indicates that this compound holds significant promise as a lead compound for drug development, particularly in the areas of neurodegenerative disorders such as Alzheimer's disease, metabolic diseases including diabetes, and cancer therapy [1] [2] [8]. The availability of reliable isolation protocols is essential for further structure-activity relationship studies and derivative synthesis aimed at enhancing its pharmacological potency and improving its drug-like properties.

Future directions in this compound research should focus on:

- Process optimization to improve yield and reduce processing time

- Development of synthetic approaches to supplement natural extraction

- Structural modification strategies to enhance bioavailability and therapeutic efficacy

- Comprehensive preclinical evaluation to establish safety and efficacy profiles

As interest in natural product-based drug discovery continues to grow, standardized protocols for the isolation of bioactive compounds like this compound become increasingly valuable to the research community.

References

- 1. A Potential Natural Steroid Molecule for New Drug Design ... [mdpi.com]

- 2. Chemistry, Biosynthesis and Pharmacology of this compound [pmc.ncbi.nlm.nih.gov]

- 3. This compound [en.wikipedia.org]

- 4. Process for extracting this compound from Chinese ... [patents.google.com]

- 5. Process for the isolation of novel oligospirostanoside [patents.google.com]

- 6. Extraction and Reglucosylation of Barbarea vulgaris ... [en.bio-protocol.org]

- 7. Separation and Quantification of Selected Sapogenins ... [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of new this compound derivatives with ... [sciencedirect.com]

cell culture assay sarsasapogenin osteoclastogenesis

Sarsasapogenin in Osteoclastogenesis Research

Introduction this compound (Sar) is a natural steroidal sapogenin primarily isolated from the Chinese medicinal herb Anemarrhena asphodeloides Bunge [1] [2]. It has garnered research interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects [1] [3]. Notably, recent studies have identified its potent anti-osteoclastogenic properties, suggesting its potential as a therapeutic agent for osteoclast-related osteolytic diseases such as osteoporosis, periprosthetic osteolysis, and cancer-related bone destruction [1] [4] [5].

The compound exerts its effects by suppressing key signaling pathways activated by RANKL (Receptor Activator of Nuclear Factor-κB Ligand), the fundamental cytokine driving osteoclast differentiation [1] [4] [5]. The following sections provide a detailed experimental summary and a standardized protocol for evaluating this compound's activity in an in vitro osteoclastogenesis model.

Experimental Data Summary

The table below summarizes quantitative data from key experiments investigating this compound's effects on osteoclastogenesis.

Table 1: Summary of this compound's Effects on Osteoclastogenesis *In Vitro*

| Experimental Parameter | Treatment Conditions | Key Findings | Signaling Pathway Analysis |

|---|---|---|---|

| Cell Viability (BMMs) [1] [5] | 1, 2, 4, 8 μM for 48/96 hrs | No significant cytotoxicity at ≤ 4 μM; toxicity observed at 8 μM. | Not Applicable |

| Osteoclast Formation (TRAP+ MNCs) [1] [5] | 1, 2, 4 μM with RANKL (100 ng/mL) | Dose-dependent inhibition. ~50% reduction in OC number/area at 2 μM; nearly complete suppression at 4 μM. | Inhibition of RANKL-induced NF-κB, JNK, p38, and ERK phosphorylation; suppression of NFATc1 induction. |

| Bone Resorption Activity [1] | 1, 2, 4 μM on bovine bone discs | Dose-dependent reduction in resorption pit area. Significant inhibition at 2 μM; minimal resorption at 4 μM. | Associated with disrupted F-actin ring formation. |

| Stage-Specific Inhibition [1] | 4 μM treatment at early (D0-D2), mid (D2-D4), late (D4-D6) stages | Most potent inhibition during the early stages of differentiation (D0-D2). | Correlated with strong suppression of early RANKL signaling cascades. |

Detailed Experimental Protocol

This protocol outlines the methodology for assessing the anti-osteoclastogenic effects of this compound using primary mouse bone marrow-derived macrophages (BMMs), based on established procedures [1] [6] [5].

Isolation and Culture of Mouse Bone Marrow-Derived Macrophages (BMMs)

- Animals: Use 6-week-old male C57BL/6 mice. All procedures must be approved by the relevant Institutional Animal Care and Use Committee.

- Bone Marrow Harvest: Sacrifice mice and dissect out femur and tibia. Remove muscles and cut bone ends. Flush marrow cavities with alpha-Modified Eagle Medium (α-MEM) using a 29-gauge syringe [6].

- Cell Preparation: Pass flushed cell suspension through a 40 μm cell strainer. Centrifuge and lyse red blood cells using a lysing buffer. Centrifuge again and resuspend pellet in complete α-MEM [6].

- BMM Generation: Culture cells in a petri dish with complete α-MEM supplemented with 25 ng/mL M-CSF for 2-3 days. The adherent cells are M-CSF-dependent BMMs, ready for osteoclast differentiation [1] [6].

Cytotoxicity Assay (MTT Assay)

- Seed BMMs in a 96-well plate (8x10³ cells/well) and culture for 24 hrs.

- Treat cells with various concentrations of this compound (e.g., 1, 2, 4, 8 μM) for 48 or 96 hrs.

- Add MTT reagent and incubate for 4 hrs. Replace medium with DMSO to solubilize formazan crystals.

- Measure absorbance at 570 nm. Calculate cell viability relative to untreated controls to determine non-cytotoxic concentrations for functional assays [1] [5].

Osteoclast Differentiation and Treatment

- Seed BMMs in 96-well plates (8x10³ cells/well).

- Initiate osteoclast differentiation by adding complete α-MEM containing 25 ng/mL M-CSF and 100 ng/mL RANKL.

- Treatment Groups:

- Negative Control: BMMs with M-CSF only (no RANKL).

- Positive Control: BMMs with M-CSF + RANKL.

- Experimental Groups: M-CSF + RANKL + this compound (1, 2, 4 μM).

- Refresh the medium and reagents every two days. Multinucleated osteoclasts will form in about 6-7 days [1].

TRAP Staining and Quantification

- After 7 days, fix cells with 4% paraformaldehyde for 20-30 seconds.

- Stain for Tartrate-Resistant Acid Phosphatase (TRAP) activity using a commercial kit according to the manufacturer's instructions.

- Identify mature osteoclasts as TRAP-positive cells with three or more nuclei.

- Quantify the number and total area of osteoclasts per well using image analysis software (e.g., ImageJ) [1] [6].

Bone Resorption Pit Assay

- Seed BMMs or pre-osteoclasts on calcium phosphate-coated plates or bovine bone slices.

- Induce differentiation with M-CSF and RANKL in the presence or absence of this compound for up to 7-10 days.

- Remove cells with 6% sodium hypochlorite or by mechanical scrubbing.

- Visualization and Quantification:

- For calcium phosphate coatings: Stain with 5% AgNO3 (Von Kossa method); resorbed areas appear light against a dark background [7].

- For bone slices: Visualize resorption pits by scanning electron microscopy (SEM) or after staining.

- Quantify the resorbed area percentage using image analysis software [1] [7].

Molecular Mechanism Analysis (Western Blotting)

- Treat BMMs with M-CSF and RANKL ± this compound for predetermined times (e.g., 0, 5, 10, 30 mins for early signaling).

- Lyse cells and extract proteins. Perform Western blotting using standard protocols.

- Probe with antibodies against key targets, including:

Signaling Pathway Workflow

The following diagram illustrates the molecular mechanism of this compound and the logical flow of the experiments described above to elucidate this mechanism.

Critical Notes for Researchers

- Cytotoxicity Threshold: Always conduct a cytotoxicity assay in your own system. While 4 μM is generally non-toxic to BMMs over several days, higher concentrations (8 μM) can significantly reduce cell viability [1] [5].

- Critical Treatment Window: For maximal effect, add this compound during the early phase (days 0-2) of RANKL stimulation, coinciding with the initial activation of NF-κB and MAPK signaling [1].

- Solvent Control: Dissolve this compound in DMSO and ensure that the final concentration of DMSO in culture media is the same across all groups (typically ≤0.1%), including the vehicle control.

- Functional Correlation: Confirming the molecular mechanism (e.g., suppressed NFATc1) is important, but it is crucial to directly link these findings to functional outcomes using TRAP and bone resorption assays.

References

- 1. Suppresses RANKL-Induced this compound in... Osteoclastogenesis [pmc.ncbi.nlm.nih.gov]

- 2. A Potential Natural Steroid Molecule for New Drug Design ... [mdpi.com]

- 3. Frontiers | this compound protects hair cells from cisplatin-induced... [frontiersin.org]

- 4. Critical signaling pathways in osteoclast differentiation and ... [frontiersin.org]

- 5. Suppresses RANKL-Induced this compound in... Osteoclastogenesis [dovepress.com]

- 6. In vitro Osteoclastogenesis Using Primary Mouse Bone... Assays [bio-protocol.org]

- 7. A Simple Pit Assay to Visualize and Quantify Osteoclastic... Protocol [jove.com]

Comprehensive Application Notes and Protocols: Sarsasapogenin in Bone Loss Prevention - Experimental Models, Mechanisms, and Methodologies

Introduction and Significance

Sarsasapogenin (SAR) is a natural steroidal sapogenin primarily isolated from the medicinal plant Anemarrhena asphodeloides Bunge, traditionally known as "Zhimu" in Chinese medicine. Emerging research has demonstrated its significant potential in preventing bone loss through multiple mechanisms, positioning it as a promising candidate for treating osteolytic diseases like osteoporosis. Bone remodeling is a tightly regulated process maintaining skeletal homeostasis through a balance between osteoclast-mediated bone resorption and osteoblast-driven bone formation. Disruption of this balance, particularly excessive osteoclast activity, underlies various pathological bone loss conditions. Current therapies for osteoporosis, including bisphosphonates and selective estrogen receptor modulators, often present limitations such as adverse effects and long-term safety concerns, creating an urgent need for safer, more effective alternatives. SAR has emerged as a multi-targeted therapeutic agent capable of both inhibiting osteoclastogenesis and promoting osteogenic-angiogenic coupling, offering a comprehensive approach to bone loss prevention that addresses both the resorptive and formative components of bone remodeling [1] [2].

The therapeutic significance of SAR extends across various bone loss pathologies, including postmenopausal osteoporosis, inflammatory osteolysis, and osteolysis associated with prosthetic implants. Its ability to simultaneously target multiple signaling pathways involved in bone metabolism, coupled with its natural origin and favorable toxicity profile, makes it particularly attractive for long-term management of chronic skeletal disorders. This document provides comprehensive application notes and detailed experimental protocols for evaluating SAR's efficacy in preventing bone loss, incorporating both in vivo and in vitro models to establish robust mechanistic evidence and dose-response relationships for researchers and drug development professionals [3] [2].

Experimental Findings and Models

Summary of In Vivo Studies

Table 1: In Vivo Models of this compound in Bone Loss Prevention

| Disease Model | Induction Method | SAR Dosage | Administration Route | Treatment Duration | Key Findings | References |

|---|

| LPS-induced Inflammatory Bone Loss | LPS calvarial injections (5 mg/kg) in mice | 10 mg/kg/day | Intraperitoneal | 14 days | - Significant reduction of osteoclast numbers

- Attenuated bone resorption pits

- Inhibition of TRAP-positive osteoclast formation

- Suppressed RANKL-induced signaling pathways | [1] | | Postmenopausal Osteoporosis | Bilateral ovariectomy (OVX) in mice | 5 or 10 mg/kg/day | Oral administration | 12 weeks | - Improved bone mineral density (BMD)

- Enhanced osteogenesis-angiogenesis coupling

- Activation of GPX4/SLIT3/ROBO1 axis

- Inhibition of ferroptosis in BMSCs | [3] [4] |

Summary of In Vitro Findings

Table 2: In Vitro Effects of this compound on Bone Cells

| Cell Type | Treatment Conditions | Key Assays | Major Findings | Mechanistic Insights | References |

|---|

| Bone marrow-derived macrophages (BMMs) | RANKL (100 ng/mL) + M-CSF (25 ng/mL) with SAR (0, 1, 2, 4 μM) | TRAP staining, F-actin ring formation, bone resorption pits | - Dose-dependent inhibition of osteoclast differentiation

- Reduced number and size of TRAP+ multinucleated cells

- Suppressed bone resorption activity | - Inhibition of RANKL-induced NF-κB, MAPK (JNK, ERK, p38), and PI3K/Akt signaling

- Downregulation of NFATc1 and c-Fos expression | [1] | | Bone marrow mesenchymal stem cells (BMSCs) | SAR (0.1, 1, 10 μM) with/without iron dextran or erastin | ALP staining, Alizarin Red S, Western blot, SLIT3 measurement | - Enhanced osteogenic differentiation

- Increased mineralization

- Attenuation of ferroptosis markers

- Upregulated SLIT3 secretion | - Direct binding to GPX4 (Kd=44.6 μM)

- Enhanced GPX4 protein stability

- Activation of GPX4/SLIT3/ROBO1 pathway | [3] [4] | | Human umbilical vein endothelial cells (HUVECs) | Conditioned medium from SAR-treated BMSCs | Tube formation assay, migration assay, Western blot | - Promoted angiogenic activity

- Enhanced endothelial cell migration and tube formation

- Increased ROBO1 activation | - Activation of ROBO1 receptor by BMSC-derived SLIT3

- Enhanced angiogenic signaling | [3] |

Mechanism of Action

Anti-Osteoclastogenic Signaling Pathways

This compound exerts its anti-osteoclastogenic effects primarily through interference with the RANKL/RANK signaling cascade, a critical pathway regulating osteoclast differentiation and activation. In bone marrow-derived macrophages, SAR treatment significantly inhibits RANKL-induced activation of NF-κB signaling by reducing the phosphorylation of IκBα and p65, thereby preventing nuclear translocation of this key transcription factor. Simultaneously, SAR suppresses multiple branches of the MAPK pathway, particularly phosphorylation of JNK, ERK, and p38. This multi-pathway inhibition converges to downregulate the expression of the master osteoclast transcription factor NFATc1 and its upstream regulator c-Fos. The consequent reduction in NFATc1 activation leads to decreased expression of osteoclast-specific genes, including those encoding TRAP, cathepsin K, and MMP-9, ultimately resulting in impaired osteoclast differentiation and reduced bone resorptive capacity [1] [5].

Osteogenesis-Angiogenesis Coupling Mechanism

In estrogen-deficient conditions, a novel mechanism of SAR has been identified through its activation of the GPX4/SLIT3/ROBO1 axis, which promotes coupling between osteogenesis and angiogenesis - a critical process in bone regeneration. SAR directly binds to and stabilizes glutathione peroxidase 4 (GPX4), a key enzyme that inhibits ferroptosis by reducing lipid peroxides. In bone marrow mesenchymal stem cells (BMSCs), GPX4 activation by SAR prevents iron overload-induced ferroptosis, enhancing their osteogenic differentiation capacity and increasing secretion of SLIT3, a pro-angiogenic factor. SLIT3 then binds to its receptor ROBO1 on vascular endothelial cells, promoting angiogenic activity and vessel formation. This coordinated enhancement of both bone formation and blood supply represents a comprehensive therapeutic approach for postmenopausal osteoporosis, addressing both the structural and vascular components of bone health [3] [4].

Detailed Experimental Protocols

In Vivo Protocol: LPS-Induced Inflammatory Bone Loss Model

4.1.1 Animal Model Establishment

- Animals: Use 8-week-old male C57BL/6 mice (weight: 20-22g). House under standard conditions (12h light/dark cycle, 22±1°C, 50±10% humidity) with free access to food and water.

- LPS Induction: Anesthetize mice with isoflurane (3% induction, 1.5% maintenance). Inject LPS (5 mg/kg in 100 μL PBS) subcutaneously over the calvarial bone for 5 consecutive days.

- SAR Treatment: Administer SAR (10 mg/kg/day in 100 μL vehicle) via intraperitoneal injection simultaneously with LPS injections. Include control groups receiving vehicle only and LPS alone.

- Sample Collection: Euthanize mice on day 14 via CO₂ asphyxiation. Collect calvarial bones for analysis.

4.1.2 Bone Sample Processing and Analysis

- Micro-CT Analysis: Fix calvarial bones in 4% PFA for 48h at 4°C. Scan using high-resolution micro-CT (SkyScan 1176, Bruker) at 9 μm resolution. Reconstruct 3D images and analyze bone mineral density (BMD), bone volume/total volume (BV/TV), and trabecular number using CTAn software.

- Histological Analysis: Decalcify bones in 10% EDTA (pH 7.4) for 14 days. Embed in paraffin, section at 5 μm thickness. Perform TRAP staining using leukocyte acid phosphatase kit according to manufacturer's instructions. Count TRAP-positive multinucleated osteoclasts along the bone surface.

- H&E Staining: Deparaffinize sections, stain with hematoxylin for 5 min, differentiate in 1% acid alcohol, counterstain with eosin for 2 min. Evaluate bone structure and resorption pits under light microscopy.

In Vitro Protocol: Osteoclast Differentiation and Bone Resorption Assay

4.2.1 Bone Marrow-Derived Macrophage (BMM) Isolation and Culture

- Isolation: Euthanize 6-8 week old C57BL/6 mice by cervical dislocation. Sterilize hind limbs in 75% ethanol. Dissect out femora and tibiae under aseptic conditions. Flush marrow cavities with α-MEM using 25-gauge needle.

- Culture: Suspend bone marrow cells in complete α-MEM (10% FBS, 1% penicillin/streptomycin, 25 ng/mL M-CSF). Plate in 10-cm dishes (1×10⁷ cells/dish). Incubate at 37°C with 5% CO₂ for 72h.

- Osteoclast Differentiation: Harvest non-adherent cells by gentle pipetting. Seed BMMs in 96-well plates (8×10³ cells/well) in complete α-MEM containing M-CSF (25 ng/mL) and RANKL (100 ng/mL). Treat with SAR (0, 1, 2, 4 μM) for 7 days, replacing medium and reagents every 2 days.

4.2.2 TRAP Staining and Osteoclast Quantification

- Fixation: After 7 days, remove culture medium. Wash cells twice with PBS. Fix with 4% paraformaldehyde for 15 min at room temperature.

- Staining: Prepare TRAP staining solution according to manufacturer's protocol (Sigma-Aldrich Leukocyte Acid Phosphatase Kit). Incubate fixed cells with staining solution for 1h at 37°C in dark.

- Quantification: Wash stained cells with distilled water. Count TRAP-positive multinucleated cells (≥3 nuclei) under light microscope. Capture images from 5 random fields per well using digital camera. Calculate osteoclast number and area using ImageJ software.

4.2.3 Bone Resorption Assay

- Preparation: Seed BMMs (8×10³ cells/well) on bovine bone slices in 96-well plates. Culture with M-CSF (25 ng/mL) and RANKL (100 ng/mL) for 5 days to generate pre-osteoclasts.

- SAR Treatment: Treat pre-osteoclasts with SAR (0, 1, 2, 4 μM) for additional 3 days with fresh medium and reagents.

- Visualization: Remove cells by incubation with 6% sodium hypochlorite for 5 min. Wash bone slices extensively with distilled water. Air dry, sputter-coat with gold, and visualize resorption pits using scanning electron microscopy (FEI Quanta 250). Quantify resorption area using ImageJ software.

In Vitro Protocol: Osteogenic and Angiogenic Coupling Assay

4.3.1 BMSC Osteogenic Differentiation

- Cell Culture: Culture human BMSCs (CP-M131, Procell Life) in DMEM with 10% FBS, 1% penicillin/streptomycin at 37°C, 5% CO₂.

- Osteogenic Induction: Seed BMSCs (5×10⁴ cells/well) in 12-well plates. At 80% confluence, replace with osteogenic induction medium (DMEM with 10% FBS, 10 mM β-glycerophosphate, 50 μg/mL ascorbic acid, 100 nM dexamethasone) containing SAR (0, 0.1, 1, 10 μM).

- Assessment: After 14 days, fix cells with 4% PFA for 15 min. Stain with 2% Alizarin Red S (pH 4.2) for 30 min to detect calcium deposits. Quantify mineralization by eluting dye with 10% cetylpyridinium chloride and measuring absorbance at 562 nm.

4.3.2 Tube Formation Assay

- Conditioned Medium Collection: Culture BMSCs with SAR (10 μM) for 48h. Collect conditioned medium by centrifugation at 1000×g for 5 min.

- Angiogenesis Assay: Seed HUVECs (2×10⁴ cells/well) in 96-well plates pre-coated with 50 μL Matrigel. Add BMSC-conditioned medium. Incubate for 6h at 37°C.

- Analysis: Capture images of tube networks using inverted microscope. Quantify total tube length, number of branches, and junctions using ImageJ with Angiogenesis Analyzer plugin.

Applications and Future Directions

The multifaceted mechanisms of this compound position it as a promising therapeutic candidate for various osteolytic conditions. Its dual action in both inhibiting excessive bone resorption and promoting bone formation addresses a critical unmet need in osteoporosis management, where most current therapies predominantly target only one aspect of bone remodeling. Particularly noteworthy is SAR's activation of the GPX4/SLIT3/ROBO1 axis, which promotes the crucial coupling of osteogenesis and angiogenesis - a process essential for bone regeneration that declines significantly in postmenopausal osteoporosis. This unique mechanism suggests potential applications not only for osteoporosis but also for bone fracture repair, implant osseointegration, and bone tissue engineering strategies where enhanced vascularization is critical for successful outcomes [3] [6].

Future research should focus on several key areas to advance SAR toward clinical application. Structure-activity relationship studies could optimize its therapeutic efficacy while minimizing potential side effects through targeted structural modifications. Advanced drug delivery systems incorporating biomaterial scaffolds or nanoparticles could enhance SAR's bioavailability and enable localized, sustained release at bone defect sites. Additionally, comprehensive preclinical toxicology studies and rigorous clinical trials are essential to establish safety profiles and therapeutic efficacy in human populations. The integration of SAR with existing bone-targeting technologies, such as bisphosphonate-conjugated delivery systems, may further improve its osteotropism and therapeutic potential. As natural products continue to provide valuable leads for drug development, this compound represents a compelling candidate for next-generation bone therapeutics with its multi-targeted mechanism and favorable safety profile [2].

References

- 1. This compound Suppresses RANKL-Induced ... [pmc.ncbi.nlm.nih.gov]

- 2. A Potential Natural Steroid Molecule for New Drug ... - MDPI [mdpi.com]

- 3. Original Article this compound stimulates angiogenesis ... [sciencedirect.com]

- 4. This compound stimulates angiogenesis and ... [pubmed.ncbi.nlm.nih.gov]

- 5. Critical signaling pathways in osteoclast differentiation and ... [frontiersin.org]

- 6. Targeting strategies for bone diseases: signaling pathways ... [nature.com]

sarsasapogenin treatment vascular smooth muscle cell proliferation

Biological Context and Significance

Atherosclerosis (AS), a pathological basis for many cardiovascular diseases, involves the pathological transformation of VSMCs. In response to stimuli like oxidized low-density lipoprotein (ox-LDL), VSMCs switch from a contractile phenotype to a synthetic phenotype, characterized by increased proliferation, migration, and invasion into the intima, contributing to plaque formation and progression [1] [2].

Sarsasapogenin (Sar), a natural steroidal sapogenin primarily isolated from the plant Anemarrhena asphodeloides Bunge, has emerged as a potential therapeutic agent due to its diverse pharmacological activities, which include anti-inflammatory and anticancer effects [3]. Recent research has illuminated its specific protective role against ox-LDL-induced pathological behaviors in VSMCs [1].

Summary of Quantitative Effects of this compound on VSMCs

The following table summarizes the key inhibitory effects of Sar on ox-LDL-induced VSMCs, as measured by various functional assays.

| Experimental Assay | Key Findings on ox-LDL-induced VSMCs | Reported Quantitative Data (vs. ox-LDL group) |

|---|---|---|

| Cell Viability (CCK-8) | Sar pretreatment (1, 2, 4 µM) reduced ox-LDL-stimulated viability. | Dose-dependent decrease [1]. |

| Cell Proliferation (EdU) | Sar pretreatment decreased the proportion of DNA-synthesizing (proliferating) cells. | Significant reduction in EdU-positive cells [1]. |

| Cell Migration (Wound Healing) | Sar pretreatment inhibited the ability of cells to close a scratch wound. | Reduced wound closure after 24 hours [1]. |

| Cell Invasion (Transwell) | Sar pretreatment impaired the ability of cells to invade through a Matrigel-coated membrane. | Significant decrease in the number of invaded cells [1]. |

The molecular mechanism behind these effects involves the suppression of key proteins. Sar treatment was found to reduce the elevated expression of Proliferating Cell Nuclear Antigen (PCNA), Ki67, Matrix Metallopeptidase 2 (MMP2), and Matrix Metallopeptidase 9 (MMP9) in ox-LDL-treated VSMCs [1]. Crucially, Sar acts by targeting the STIM1/Orai signaling pathway, a major regulator of store-operated calcium entry (SOCE), which is implicated in vascular disorders [1].

Experimental Protocols for Studying this compound in VSMCs

Here is a detailed methodology for key experiments investigating Sar's effects on VSMCs, based on the cited research.

Cell Culture and Treatment

- Cell Line: Human Vascular Smooth Muscle Cells (VSMCs).

- Culture Conditions: Maintain VSMCs in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Incubate at 37°C in a humidified atmosphere with 5% CO₂ [1].

- In Vitro Atherosclerosis Model: Stimulate VSMCs with 50 mg/L of ox-LDL for 24 hours to induce a pro-atherogenic phenotype [1].

- This compound Treatment: Pretreat VSMCs with Sar (e.g., at 1, 2, and 4 µM concentrations) for 24 hours prior to the addition of ox-LDL. Prepare a stock solution of Sar in DMSO and ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent toxicity. Include control groups treated with vehicle only [1].

Assessing Cell Proliferation

- Cell Counting Kit-8 (CCK-8) Assay:

- Seed VSMCs in a 96-well plate at a density of 5×10³ cells/well and allow to adhere overnight.

- Apply the designated treatments (e.g., Sar, ox-LDL).

- After the treatment period, add 10 µL of CCK-8 solution directly to each well.

- Incubate the plate for 2 hours at 37°C.

- Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells [1].

- 5-Ethynyl-2’-deoxyuridine (EdU) Assay:

- After treatment, incubate VSMCs with 50 µM EdU for 2 hours at 37°C.

- Fix the cells with 4% paraformaldehyde for 30 minutes.

- Permeabilize cells with 0.5% Triton X-100 for 10 minutes.

- Perform a click-reaction to fluorescently label the incorporated EdU, following the kit manufacturer's instructions.

- Counterstain cell nuclei with DAPI (0.1 µg/mL) for 20 minutes.

- Visualize and count the percentage of EdU-positive (proliferating) cells using a fluorescence microscope [1].

Assessing Cell Migration and Invasion

- Wound Healing (Scratch) Assay:

- Seed VSMCs in a 6-well plate until they reach 70-80% confluency.

- Create a straight "wound" scratch in the cell monolayer using a 200 µL sterile pipette tip.

- Gently wash the well with serum-free medium to remove detached cells.

- Capture images of the scratch at 0 hours and after 24 hours of incubation using a light microscope.

- Quantify the migration by measuring the reduction in the wound area over time [1].

- Transwell Invasion Assay:

- Pre-coat the upper chamber of a Transwell insert with Matrigel (e.g., 50-100 µL diluted in serum-free medium) and allow it to polymerize for 30 minutes at 37°C.

- Trypsinize, count, and resuspend the treated VSMCs in serum-free medium.

- Seed 5×10⁴ cells into the upper chamber of the Matrigel-coated insert.

- Fill the lower chamber with DMEM containing 10% FBS as a chemoattractant.

- Incubate for 24-48 hours at 37°C.

- After incubation, carefully remove the non-invaded cells from the upper side of the membrane with a cotton swab.

- Fix the cells that have invaded through the Matrigel and membrane with 4% paraformaldehyde, and stain with 0.1% crystal violet.

- Count the number of invaded cells on the membrane under a microscope [1].

Analyzing Mechanism of Action (Western Blot)

- Protein Extraction: Lyse VSMCs using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to collect the supernatant.

- Electrophoresis: Separate equal amounts of protein (20-40 µg) by 10% SDS-PAGE.

- Transfer: Transfer proteins from the gel to a PVDF membrane.

- Blocking and Incubation: Block the membrane with 5% non-fat milk for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include:

- Proliferation: PCNA (1:1000), Ki67 (1:5000)

- Metastasis/Invasion: MMP2 (1:1000), MMP9 (1:1000)

- Calcium Signaling: STIM1 (1:1000), Orai (1:1000)

- Loading Control: GAPDH (1:2500)

- Detection: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000) for 1 hour at room temperature. Visualize the protein bands using an Enhanced Chemiluminescence (ECL) reagent and a chemiluminescence imaging system [1].

Proposed Signaling Pathway and Workflow

The experimental data suggests that Sar exerts its effects by inhibiting the STIM1/Orai calcium signaling pathway, which is overactivated by ox-LDL. The diagram below illustrates this proposed mechanism and the experimental workflow for its validation.

Application Notes for Researchers

- Dosage Considerations: The cited study used Sar at concentrations of 1, 2, and 4 µM, which were effective and showed no significant cytotoxicity in VSMCs. A dose-response curve should always be established for new cell systems [1].

- Mechanistic Validation: To confirm the role of the STIM1/Orai pathway, researchers can perform rescue experiments. This involves overexpressing the STIM1 gene in VSMCs. The study showed that STIM1 elevation partially abrogated the beneficial effects of Sar, confirming its mechanistic target [1].

- Broader Pharmacological Context: this compound is a aglycone (sugar-free) metabolite of steroidal saponins like Timosaponin BII and Timosaponin AIII found in Anemarrhena asphodeloides [4]. While the sugar chain is crucial for the bioavailability and activity of the parent saponins, Sar itself possesses significant bioactivity [3].

- Future Directions: Current research is predominantly preclinical. Future work should focus on comprehensive pharmacokinetics, toxicology, and efficacy studies in animal models of atherosclerosis to advance Sar toward clinical drug development [3].

Conclusion

This compound represents a promising natural steroid molecule for therapeutic intervention in atherosclerosis by specifically targeting the pathological phenotypes of VSMCs. The provided application notes and detailed protocols offer a foundation for researchers to further investigate the efficacy and mechanisms of Sar, supporting its potential as a lead compound in cardiovascular drug discovery.

References

- 1. This compound blocks ox-LDL-stimulated vascular ... [pmc.ncbi.nlm.nih.gov]

- 2. Autophagy regulates the function of vascular smooth ... [pmc.ncbi.nlm.nih.gov]

- 3. A Potential Natural Steroid Molecule for New Drug Design ... [mdpi.com]

- 4. Pharmacological Activity, Pharmacokinetics, and Toxicity of ... [frontiersin.org]

Sarsasapogenin as an Otoprotective Agent: Application Notes

Introduction Cisplatin is a highly effective chemotherapeutic agent, but its dose-limiting ototoxicity leads to irreversible, bilateral sensorineural hearing loss in 40%-60% of adult patients and up to 60% of pediatric patients [1] [2]. This damage primarily occurs through the induction of oxidative stress, which triggers both apoptosis and ferroptosis in cochlear hair cells [1] [3] [2]. There is a significant unmet clinical need for protective agents, as sodium thiosulfate is the only FDA-approved drug and is currently indicated only for pediatric use [1] [2].

Sarsasapogenin (Sar), a natural steroidal saponin isolated from Anemarrhena asphodeloides, has demonstrated potent antioxidant and neuroprotective properties [2]. Recent research provides compelling evidence that this compound effectively protects hair cells from cisplatin-induced damage by simultaneously targeting multiple cell death pathways, making it a promising candidate for therapeutic intervention [1] [4].

Mechanism of Action this compound exerts its otoprotective effects primarily by alleviating cisplatin-induced oxidative stress, which in turn attenuates two key pathways of programmed cell death: apoptosis and ferroptosis [1] [3].

- Alleviation of Oxidative Stress: Cisplatin treatment leads to a massive generation of Reactive Oxygen Species (ROS) within the cochlea, overwhelming the endogenous antioxidant defense systems [5]. This compound significantly reduces intracellular ROS levels and helps restore mitochondrial function, which is often compromised by oxidative damage [1] [2].

- Inhibition of Apoptosis: The reduction in oxidative stress by this compound leads to a decrease in mitochondria-mediated apoptosis. This is evidenced by downregulation of key apoptotic markers, including cleaved caspase-3 and cytochrome c (CYCS) [1].

- Inhibition of Ferroptosis: Ferroptosis is an iron-dependent form of cell death characterized by lethal lipid peroxidation. This compound treatment upregulates the expression of GPX4, a key enzyme that protects against ferroptosis, thereby reducing lipid peroxide accumulation and preserving cell membrane integrity [1].

The following diagram synthesizes the core mechanisms of cisplatin-induced ototoxicity and the multi-faceted protective action of this compound, based on the described pathways [1] [5].

Detailed Experimental Protocols

The following section provides methodologies for evaluating the otoprotective efficacy of this compound, based on established in vitro and in vivo models.

In Vitro Assessment Using HEI-OC1 Auditory Cells

The HEI-OC1 cell line is a widely accepted and robust model for initial screening of ototoxic and otoprotective compounds, as it expresses key hair cell markers [1] [6].

1.1. Cell Culture and Treatment

- Cell Line: House Ear Institute-Organ of Corti 1 (HEI-OC1) cells.

- Culture Conditions: Maintain cells in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 50 µg/mL ampicillin. Culture at 33°C with 10% CO₂ [3] [2].

- Treatment Protocol:

- Plate cells at an appropriate density and allow to adhere for 24 hours.

- Pre-treatment: Incubate cells with this compound (e.g., 1-20 µM) for 2 hours.

- Co-treatment: Add cisplatin (e.g., 10-30 µM) to the medium while maintaining this compound. Incubate for 24 hours.

- Include control groups: vehicle control, cisplatin-only, and this compound-only.

1.2. Key Assays and Methodologies The table below summarizes the core in vitro assays used to quantify protection.

| Assay Objective | Protocol Details | Key Measurements & Outputs |

|---|---|---|

| Cell Viability [1] | Use Cell Counting Kit-8 (CCK-8). Add CCK-8 reagent to culture wells, incubate for 1-4 hours, and measure absorbance at 450 nm. | Percentage cell viability relative to control. Calculated IC₅₀ for cisplatin; protective IC₅₀ for this compound. |

| Apoptosis Rate [1] | Use Annexin V-FITC/PI Apoptosis Detection Kit with flow cytometry. Harvest cells, stain with Annexin V and Propidium Iodide, and analyze within 1 hour. | Percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis. |

| Intracellular ROS [1] | Use fluorescent probe DCFH-DA. Incubate treated cells with 10 µM DCFH-DA for 30 minutes at 37°C. Wash and measure fluorescence (Ex/Em: 488/525 nm). | Fluorescence intensity relative to control. A decrease indicates reduced oxidative stress. |

| Protein Expression (Apoptosis/Ferroptosis) [1] | Western Blot analysis. Extract total protein, separate by SDS-PAGE, transfer to PVDF membrane, and incubate with primary antibodies overnight at 4°C. | Expression levels of cleaved Caspase-3, CYCS (apoptosis), and GPX4 (ferroptosis). β-actin as loading control. |

Ex Vivo Assessment Using Cochlear Explants

This model provides a more complex environment that better mimics the native cochlea.

- Protocol: Isolate cochleae from postnatal day 3 (P3) mice. Dissect and culture the organ of Corti explants in serum-free medium [3].

- Treatment: Pre-treat explants with this compound for 2 hours, followed by co-treatment with cisplatin for 24-48 hours.

- Outcome Measure: Fix and immunostain explants with anti-myosin-VIIa (hair cell marker) and phalloidin (stereocilia marker). Analyze hair cell survival and morphological integrity using confocal microscopy [1] [2].

In Vivo Validation in a Mouse Model

Ultimate validation requires demonstrating efficacy in a live animal model with functional hearing.

- Animal Model: Male C57BL/6J mice (to avoid hormonal fluctuations from the estrous cycle) [3] [2].

- Dosing Regimen:

- Cisplatin: Administer a single intraperitoneal (i.p.) injection (e.g., 3-5 mg/kg) to induce hearing loss.

- This compound: Administer via i.p. injection or oral gavage (e.g., 10-50 mg/kg), typically starting before cisplatin and continuing for a few days.

- Auditory Function Assessment:

- Auditory Brainstem Response (ABR) is the gold standard. Measure hearing thresholds at different frequencies (e.g., 8, 16, 32 kHz) before and after treatments [1] [2]. A significant elevation in threshold indicates hearing loss; protection by this compound results in lower thresholds compared to the cisplatin-only group.

- Histological Analysis:

- Following functional tests, harvest cochleae. Prepare cryosections or surface preparations and immunolabel with anti-myosin-VIIa. Quantify the survival of inner and outer hair cells along the length of the cochlea [1].

Experimental Workflow Visualization

The overall workflow for evaluating this compound, from in vitro screening to in vivo confirmation, is outlined below.

Critical Considerations for Researchers

- Confirm Cisplatin's Anticancer Efficacy: A paramount step in translational research is to verify that this compound does not interfere with the chemotherapeutic efficacy of cisplatin against cancer cells. This should be tested using relevant cancer cell lines in parallel [5].

- Employ Multiple Models: The HEI-OC1 cell line is an excellent initial model but may not fully replicate all uptake mechanisms (e.g., it has low expression of OCT2). Using additional models like UB/OC-2 cells or cochlear explants can provide a more comprehensive evaluation [6].

- Standardize Auditory Testing: For in vivo studies, ensure ABR measurements are performed in a sound-attenuating chamber by an experimenter blinded to the treatment groups to eliminate bias and ensure results are consistent and reliable [1].

Conclusion

The presented data and protocols establish a strong foundation for investigating this compound as a novel otoprotective agent. Its defined mechanism of action—simultaneously targeting oxidative stress, apoptosis, and ferroptosis—makes it a particularly compelling candidate for further development. The structured workflow from in vitro screening to in vivo validation provides a clear and rigorous path for researchers in academia and industry to advance this promising compound towards potential clinical application.

References

- 1. This compound protects hair cells from cisplatin-induced ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound protects hair cells from cisplatin-induced ... [frontiersin.org]

- 3. This compound protects hair cells from cisplatin-induced ... [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] this compound protects hair cells from cisplatin-induced ... [semanticscholar.org]

- 5. From Ototoxicity to Otoprotection: Mechanism and Protective ... [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Aminoglycoside-Induced ... [mdpi.com]

The STIM1-Orai Signaling Pathway: A Primer for Drug Discovery

The Store-Operated Calcium Entry (SOCE) pathway, mediated by the STIM and Orai proteins, is a crucial calcium signaling mechanism in eukaryotic cells and a promising therapeutic target [1] [2].

- Key Players and Mechanism: STIM1 is a single-pass transmembrane protein located in the Endoplasmic Reticulum (ER) membrane that functions as the calcium sensor. Orai1 is a plasma membrane channel that forms the highly calcium-selective Calcium Release-Activated Calcium (CRAC) channel pore [1] [3] [2].

- At rest, STIM1's luminal EF-hand domain is bound to Ca²⁺. Orai1 is diffusely distributed in the plasma membrane [1].

- Upon cellular stimulation (e.g., agonist binding to T-cell receptors), phospholipase C (PLC) is activated, leading to the production of inositol trisphosphate (IP3). IP3 binds to its receptor on the ER, triggering the release of Ca²⁺ from ER stores [1] [3].

- The drop in ER luminal Ca²⁺ causes Ca²⁺ to dissociate from STIM1. This leads to STIM1 oligomerization and translocation to ER-plasma membrane junctions [1] [2].

- STIM1's cytosolic domain, particularly the CRAC activation domain (CAD)/STIM1-Orai1 activating region (SOAR), directly binds to the N- and C-terminal of Orai1. This interaction clusters Orai1 channels and gates them open, allowing a sustained influx of extracellular Ca²⁺ [1] [3] [2]. This elevated cytoplasmic Ca²⁺ then drives downstream signaling cascades.

The following diagram illustrates this core activation mechanism:

Natural Products as STIM1-Orai Pathway Modulators: A Case Study with Trifolin

Although data on sarsasapogenin is unavailable, research on other natural compounds validates the STIM1-Orai pathway as a viable drug target. The flavonoid trifolin has been experimentally shown to inhibit SOCE and exert antihypertensive effects by targeting this pathway [4].

The experimental data from the trifolin study is summarized in the table below.

Table 1: Summary of Experimental Evidence for Trifolin's Action on the STIM1-Orai Pathway

| Experimental Model | Treatment | Key Findings Related to STIM1-Orai Pathway | Reference |

|---|